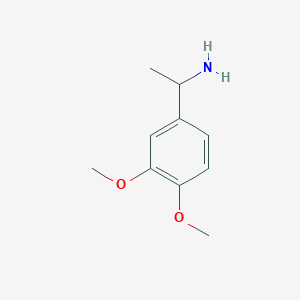

1-(3,4-Dimethoxyphenyl)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-7(11)8-4-5-9(12-2)10(6-8)13-3/h4-7H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEPFPKVWOOSTBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00965201 | |

| Record name | 1-(3,4-Dimethoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00965201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50919-08-9 | |

| Record name | 3,4-Dimethoxy-α-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50919-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Dimethoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00965201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(3,4-Dimethoxyphenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic protocols for 1-(3,4-dimethoxyphenyl)ethanamine, a key intermediate in pharmaceutical research and development. The document details precursor materials, reaction pathways, and experimental procedures, with a focus on providing actionable data for laboratory applications.

Introduction

This compound is a primary amine of significant interest in medicinal chemistry due to its presence as a structural motif in various biologically active compounds. Its synthesis is a critical step in the development of novel therapeutic agents. This guide outlines the most prevalent and effective methods for its preparation, focusing on reductive amination and the Henry reaction followed by reduction.

Precursor Chemicals

The successful synthesis of this compound relies on the availability and purity of its key precursors. The primary starting materials for the synthetic routes detailed in this guide are 3',4'-dimethoxyacetophenone and veratraldehyde.

3',4'-Dimethoxyacetophenone

Also known as acetoveratrone, this compound is a common precursor for the reductive amination and oxime reduction pathways. It is a commercially available solid. Alternatively, it can be synthesized in the laboratory.

Synthesis of 3',4'-Dimethoxyacetophenone:

One common laboratory preparation involves the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst. Another route is the methylation of 3',4'-dihydroxyacetophenone.

Veratraldehyde (3,4-Dimethoxybenzaldehyde)

Veratraldehyde serves as the starting material for the Henry reaction pathway. It is a widely used flavoring agent and a common reagent in organic synthesis, available as a crystalline solid.[1]

Other Key Reagents

-

Nitroethane: A crucial reagent for the Henry reaction.

-

Ammonium Formate and Formamide: Used as the nitrogen source and reducing agent in the Leuckart variation of reductive amination.

-

Reducing Agents: A variety of reducing agents are employed across the different synthetic routes, including sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), sodium bis-(2-methoxyethoxy)aluminum dihydride (Red-Al), and catalytic hydrogenation systems (e.g., Pd/C, Raney Nickel).

Synthetic Pathways

Two primary synthetic strategies have been established for the preparation of this compound. The choice of pathway may depend on available starting materials, desired scale, and safety considerations.

Caption: Overview of synthetic pathways to this compound.

Pathway 1: Reductive Amination of 3',4'-Dimethoxyacetophenone

Reductive amination is a direct and efficient method for converting a ketone to an amine. The Leuckart reaction, a specific type of reductive amination using ammonium formate or formamide, is a well-established procedure.[1][2]

Caption: Workflow for the Leuckart reductive amination.

Experimental Protocol (Adapted from an optimized procedure for acetophenone): [3]

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, a mixture of 3',4'-dimethoxyacetophenone (1 equivalent), formamide (4.5 equivalents), and a small amount of water is prepared.

-

Heating: The mixture is heated with magnetic stirring in an oil bath at approximately 205°C for 6 hours.

-

Hydrolysis: After cooling, 6 M hydrochloric acid is added, and the mixture is refluxed for 1 hour to hydrolyze the intermediate formamide.

-

Work-up: The cooled mixture is extracted with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted ketone. The aqueous layer is then basified (e.g., with NaOH) and extracted with a suitable organic solvent (e.g., dichloromethane) to isolate the amine product.

-

Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

| Parameter | Value | Reference |

| Starting Material | 3',4'-Dimethoxyacetophenone | - |

| Reagents | Formamide, Water, HCl | [3] |

| Temperature | 205°C | [3] |

| Reaction Time | 6 hours | [3] |

| Analogous Yield | 86% (for α-methylbenzylamine) | [3] |

An alternative catalytic approach involves the use of palladium on carbon (Pd/C) with ammonium formate in a methanolic solution at room temperature.[4]

| Parameter | Value | Reference |

| Starting Material | Ketone | [4] |

| Reagents | Ammonium formate, 10% Pd/C, Methanol, Water | [4] |

| Temperature | Room Temperature | [4] |

| Reaction Time | Overnight | [4] |

| Yield (for various ketones) | 65-95% | [4] |

Pathway 2: Henry Reaction and Subsequent Reduction

This two-step pathway begins with a base-catalyzed condensation between veratraldehyde and nitroethane to form 1-(3,4-dimethoxyphenyl)-2-nitropropene. This intermediate is then reduced to the target amine.

Caption: Workflow for the Henry reaction and reduction sequence.

Experimental Protocol for Reduction of the Nitropropene Intermediate:

Several reducing agents can be employed for the conversion of the nitropropene to the amine.

Method A: Reduction with Sodium bis-(2-methoxyethoxy)aluminum dihydride (Red-Al): [5]

-

Reaction Setup: A solution of 1-(3,4-dimethoxyphenyl)-2-nitropropene in dry benzene is added at room temperature to a solution of Red-Al in benzene.

-

Heating: The mixture is heated under reflux for 2-17 hours.

-

Work-up: After cooling, the reaction is carefully hydrolyzed with water and filtered.

-

Purification: The organic solvent and 2-methoxyethanol are evaporated, and the resulting amine can be purified by vacuum distillation.

| Parameter | Value | Reference |

| Starting Material | β-Nitrostyrene derivative | [5] |

| Reducing Agent | Red-Al | [5] |

| Solvent | Benzene | [5] |

| Reaction Time | 2-17 hours (reflux) | [5] |

| Yield (for similar compounds) | 75-87% | [5] |

Method B: One-pot Reduction with Sodium Borohydride and Copper(II) Chloride: [6]

-

Reaction Setup: To a solution of the substituted β-nitrostyrene in a mixture of THF and methanol, CuCl₂·2H₂O is added. The mixture is stirred at room temperature.

-

Reduction: Sodium borohydride is added portion-wise over a period of time. The reaction is typically complete in 10-30 minutes.

-

Work-up: The reaction is quenched, and the product is extracted with an organic solvent.

-

Purification: The amine is isolated as its hydrochloride salt by precipitation from the organic solution with HCl.

| Parameter | Value | Reference |

| Starting Material | Substituted β-nitrostyrene | [6] |

| Reagents | NaBH₄, CuCl₂·2H₂O | [6] |

| Solvents | THF, Methanol | [6] |

| Reaction Time | 10-30 minutes | [6] |

| Yield | 62-83% | [6] |

Pathway 3: Reduction of 1-(3,4-Dimethoxyphenyl)ethanone Oxime

This two-step route involves the initial conversion of 3',4'-dimethoxyacetophenone to its corresponding oxime, followed by reduction of the oxime to the primary amine.

Caption: Workflow for the synthesis via oxime formation and reduction.

Experimental Protocol for Oxime Formation (General Procedure):

-

Reaction: 3',4'-Dimethoxyacetophenone is reacted with hydroxylamine hydrochloride in a suitable solvent such as ethanol or pyridine. The reaction is often carried out at elevated temperatures.

-

Work-up: The reaction mixture is cooled and concentrated. The residue is taken up in an organic solvent and washed with aqueous acid to remove the base (if used). The organic layer is then washed, dried, and concentrated to yield the oxime.

Experimental Protocol for Oxime Reduction (General Information): [7][8]

The reduction of the oxime to the primary amine can be achieved by catalytic hydrogenation.

-

Catalyst: Catalysts such as Palladium on carbon (Pd/C) or Raney Nickel are commonly used.

-

Conditions: The hydrogenation is typically carried out in a protic solvent like ethanol or acetic acid under a hydrogen atmosphere. The pressure and temperature can be varied to optimize the reaction.

-

Work-up: After the reaction is complete, the catalyst is filtered off, and the solvent is removed. The product is then isolated and purified.

Conclusion

The synthesis of this compound can be effectively achieved through several well-documented pathways. The reductive amination of 3',4'-dimethoxyacetophenone, particularly via the Leuckart reaction, offers a direct and high-yielding route. The Henry reaction, followed by reduction of the resulting nitropropene, provides a viable alternative, especially when starting from veratraldehyde. The choice of the optimal synthetic route will be dictated by factors such as precursor availability, scalability, and the specific capabilities of the research or production facility. The protocols and data presented in this guide are intended to provide a solid foundation for the successful laboratory synthesis of this important pharmaceutical intermediate.

References

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. Reductive Amination for primary amines , Hive Methods Discourse [chemistry.mdma.ch]

- 5. Reduction of Nitrostyrenes using Red-Al [erowid.org]

- 6. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. encyclopedia.pub [encyclopedia.pub]

Biological activity of 1-(3,4-Dimethoxyphenyl)ethanamine derivatives

An In-depth Technical Guide on the Biological Activity of 1-(3,4-Dimethoxyphenyl)ethanamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of derivatives of this compound. The document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways and experimental workflows to facilitate further research and drug development in this area.

Introduction

This compound is a chemical scaffold that has garnered significant interest in medicinal chemistry due to its structural similarity to endogenous neurotransmitters and its versatile nature as a building block for a wide array of biologically active compounds. Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including anti-ulcer, anticancer, antimicrobial, and anti-inflammatory effects. This guide aims to consolidate the existing scientific data on these derivatives to serve as a valuable resource for researchers in the field.

Quantitative Biological Activity Data

The biological activities of various this compound derivatives are summarized in the following tables, presenting quantitative data such as IC50 and Minimum Inhibitory Concentration (MIC) values.

Table 1: Anticancer Activity of this compound Derivatives

| Compound/Derivative | Cell Line | Assay Type | IC50 (µM) | Reference |

| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | Not Specified | 49.6 | [1] |

| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | Not Specified | 53.4 | [1] |

| ST10 (a 1,3,4-thiadiazole derivative) | MDA-MB-231 (Breast) | Not Specified | 64.2 | [1] |

| ST3 (a 1,3,4-thiadiazole derivative) | MDA-MB-231 (Breast) | Not Specified | 73.8 | [1] |

| ST8 (a 1,3,4-thiadiazole derivative) | MDA-MB-231 (Breast) | Not Specified | 75.2 | [1] |

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound/Derivative | Microorganism | MIC (µM) | Reference |

| D-3263 | Staphylococcus aureus ATCC 29213 | 25 | [2] |

| D-3263 | Staphylococcus aureus ATCC 43300 | 25 | [2] |

| D-3263 | Enterococcus faecalis ATCC 29212 | 25 | [2] |

| D-3263 | Clinical Enterococcus faecalis isolates (20) | ≤ 25 | [2] |

| D-3263 | Clinical Enterococcus faecium isolates | ≤ 25 | [2] |

| D-3263 | Escherichia coli | > 200 | [2] |

| D-3263 | Acinetobacter baumannii | > 200 | [2] |

| D-3263 | Pseudomonas aeruginosa | > 200 | [2] |

| D-3263 | Klebsiella pneumoniae | > 200 | [2] |

Table 3: Anti-inflammatory Activity of this compound Derivatives

| Compound/Derivative | Model | IC50 | Reference |

| (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD) | EPP-induced rat ear edema | 21 nmol/ear | [3] |

| (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD) | AA-induced rat ear edema | 60 nmol/ear | [3] |

| (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD) | TPA-induced rat ear edema | 660 pmol/ear | [3] |

| (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD) | Collagen-induced platelet aggregation | 0.35 mM | [3] |

| (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD) | ADP-induced platelet aggregation | 4.85 mM | [3] |

| (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD) | AA-induced platelet aggregation | 0.94 mM | [3] |

| (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD) | PAF-induced platelet aggregation | 1.14 mM | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of this compound Derivatives

A common synthetic route to novel derivatives involves the acylation of the primary amine of this compound.

Materials:

-

This compound

-

Appropriate acyl chloride or carboxylic acid

-

Coupling agent (e.g., DCC, EDC)

-

Base (e.g., triethylamine, pyridine)

-

Anhydrous solvent (e.g., dichloromethane, THF)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve this compound (1 equivalent) and a base (1.2 equivalents) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the acyl chloride (1.1 equivalents) or a mixture of the carboxylic acid (1.1 equivalents) and a coupling agent (1.1 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired derivative.

-

Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assays

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[4][5]

Materials:

-

96-well microtiter plates

-

Cultured adherent cells

-

Test compounds

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

After incubation, gently add cold TCA to each well to fix the cells and incubate at 4 °C for 1 hour.[6]

-

Wash the plates four times with slow-running tap water to remove the TCA and air-dry the plates.[7]

-

Add SRB solution to each well and incubate at room temperature for 30 minutes.[4]

-

Wash the plates four times with 1% acetic acid to remove unbound dye and allow the plates to air-dry.[7]

-

Add Tris base solution to each well to solubilize the protein-bound dye.[7]

-

Measure the absorbance at 510 nm using a microplate reader.[6] The optical density is proportional to the number of viable cells.

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Materials:

-

96-well microtiter plates

-

Cultured cells

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates and incubate for 24 hours.

-

Treat cells with different concentrations of the test compounds and incubate for the desired exposure time.[10]

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37 °C.[9]

-

After incubation, add the solubilization solution to each well to dissolve the formazan crystals.[9]

-

Mix thoroughly to ensure complete solubilization.[10]

-

Measure the absorbance at a wavelength between 550 and 600 nm.[9]

Antimicrobial Susceptibility Testing

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.[11][12]

Materials:

-

Muller-Hinton agar (MHA) plates

-

Bacterial cultures

-

Test compounds

-

Positive control (standard antibiotic)

-

Negative control (solvent)

-

Sterile cork borer or pipette tip

-

Incubator

Procedure:

-

Prepare a standardized inoculum of the test microorganism and spread it evenly onto the surface of an MHA plate to create a lawn.[13]

-

Aseptically punch wells (6-8 mm in diameter) in the agar plate using a sterile cork borer.[12]

-

Add a specific volume of the test compound solution, positive control, and negative control into separate wells.[12]

-

Incubate the plates at an appropriate temperature (e.g., 37 °C) for 18-24 hours.[14]

-

After incubation, measure the diameter of the zone of inhibition (clear zone around the well where bacterial growth is inhibited) in millimeters.[14]

Mechanism of Action Assays

This assay determines the ability of a compound to inhibit the P-glycoprotein efflux pump, which is often involved in multidrug resistance in cancer.[15][16]

Materials:

-

Cells overexpressing P-gp (e.g., MDCKII-MDR1)

-

P-gp substrate (e.g., Quinidine, a fluorogenic substrate)

-

Test compounds

-

Positive control inhibitor (e.g., Verapamil, Elacridar)

-

Assay buffer

-

Fluorescence microplate reader

Procedure:

-

Seed the P-gp overexpressing cells in a 96-well plate.

-

Pre-incubate the cells with the test compounds or controls at various concentrations.

-

Add the P-gp substrate to all wells.

-

Incubate for a specific time to allow for substrate transport.

-

Measure the intracellular accumulation of the fluorescent substrate using a fluorescence microplate reader.

-

A higher fluorescence signal in the presence of the test compound compared to the control indicates inhibition of P-gp-mediated efflux. The IC50 value can be determined from a dose-response curve.[15]

This colorimetric assay measures the activity of caspase-8, a key initiator caspase in the extrinsic pathway of apoptosis.[17][18]

Materials:

-

Cell lysates from treated and untreated cells

-

Caspase-8 substrate (e.g., Ac-IETD-pNA)

-

Assay buffer

-

Microplate reader

Procedure:

-

Induce apoptosis in cells by treating them with the test compound.

-

Prepare cell lysates from both treated and untreated (control) cells.

-

Add the cell lysate to a 96-well plate.

-

Add the caspase-8 substrate to each well.[18]

-

Incubate the plate at 37 °C for 1-2 hours to allow the caspase-8 in the lysate to cleave the substrate, releasing the chromophore p-nitroaniline (pNA).[18]

-

Measure the absorbance of the released pNA at 405 nm.[18]

-

The increase in absorbance is proportional to the caspase-8 activity.

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the biological activity of this compound derivatives.

Caption: General workflow for in vitro cytotoxicity testing.

Caption: Workflow for antimicrobial susceptibility testing.

Caption: Inhibition of P-glycoprotein mediated drug efflux.

Caption: Caspase-8 mediated apoptosis pathway.

References

- 1. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial activity and mechanisms of D-3263 against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory activity of (E)-1-(3,4-dimethoxyphenyl) butadiene from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]

- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 8. acmeresearchlabs.in [acmeresearchlabs.in]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. chemistnotes.com [chemistnotes.com]

- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. hereditybio.in [hereditybio.in]

- 15. bmglabtech.com [bmglabtech.com]

- 16. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]

- 17. bosterbio.com [bosterbio.com]

- 18. file.elabscience.com [file.elabscience.com]

In Vitro Mechanism of Action of 1-(3,4-Dimethoxyphenyl)ethanamine: A Technical Guide

Disclaimer: Direct quantitative in vitro pharmacological data for 1-(3,4-Dimethoxyphenyl)ethanamine is limited in publicly available scientific literature. This guide synthesizes information on its close structural analog, 3,4-Dimethoxyphenethylamine (DMPEA), and related phenethylamine derivatives to provide a comprehensive overview of its putative mechanism of action. All data presented for DMPEA should be considered as an estimation for this compound, and further experimental validation is required.

Executive Summary

This compound is a substituted phenethylamine derivative. Based on the pharmacology of its structural analog, 3,4-Dimethoxyphenethylamine (DMPEA), and the broader class of phenethylamines, its in vitro mechanism of action is likely multifaceted. The primary putative mechanisms include interaction with serotonin receptors, inhibition of monoamine oxidase enzymes, and activation of the Trace Amine-Associated Receptor 1 (TAAR1). This document provides a summary of the available, albeit limited, quantitative data, detailed experimental protocols for assessing these activities, and diagrams illustrating the key signaling pathways and experimental workflows.

Putative Mechanisms of Action

The in vitro activity of this compound is likely centered around three key molecular targets:

-

Serotonin Receptors: Phenethylamines are known to interact with various serotonin (5-HT) receptors. For DMPEA, a weak affinity for serotonin receptors has been reported.[1] The primary subtypes of interest are 5-HT1A, 5-HT2A, and 5-HT2C, which are crucial in mediating the psychoactive and physiological effects of many phenethylamine compounds.

-

Monoamine Oxidase (MAO): DMPEA has been shown to exhibit some inhibitory activity against monoamine oxidase.[1] MAO enzymes are responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO-A or MAO-B can lead to increased synaptic concentrations of these neurotransmitters.

-

Trace Amine-Associated Receptor 1 (TAAR1): TAAR1 is a G-protein coupled receptor that is a key target for endogenous trace amines and a wide range of phenethylamine-based psychostimulants. Activation of TAAR1 can modulate monoaminergic neurotransmission. Given its structure, this compound is a strong candidate for TAAR1 agonism.

Quantitative Data Summary

| Compound | Target | Assay Type | Value | Reference |

| 3,4-Dimethoxyphenethylamine (DMPEA) | Serotonin Receptors | Functional Assay (Rat thoracic aorta contraction) | pD2 = 4.46 | This indicates low potency in this specific functional assay. |

| 3,4-Dimethoxyphenethylamine (DMPEA) | Monoamine Oxidase | Inhibition Assay | Qualitative inhibition reported | [1][2] |

| Phenethylamine | Human TAAR1 | cAMP Accumulation | EC50 = 8.8 µM | [3] |

| β-phenylethylamine (β-PEA) | Human TAAR1 | cAMP Accumulation | EC50 = 138 nM | [4] |

Experimental Protocols

Serotonin Receptor Binding Assay (Radioligand Displacement)

This protocol describes a method to determine the binding affinity (Ki) of a test compound for the human 5-HT1A receptor.

Materials:

-

Cell membranes from a cell line stably expressing the human 5-HT1A receptor.

-

Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist).

-

Non-specific binding control: Serotonin or another high-affinity 5-HT1A ligand.

-

Assay buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters.

-

Scintillation fluid.

-

96-well microplates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound (this compound) in assay buffer.

-

In a 96-well plate, add the test compound dilutions, a fixed concentration of [³H]8-OH-DPAT (typically at its Kd concentration), and the cell membranes.

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add a saturating concentration of the non-specific binding control.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Oxidase Inhibition Assay (Fluorometric)

This protocol outlines a method to determine the IC50 of a test compound for MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes.

-

MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B).

-

Horseradish peroxidase (HRP).

-

A fluorogenic peroxidase substrate (e.g., Amplex Red).

-

Assay buffer: e.g., 100 mM potassium phosphate buffer, pH 7.4.

-

Positive controls: Clorgyline (for MAO-A), Selegiline (for MAO-B).

-

96-well black microplates.

-

Fluorometric microplate reader.

Procedure:

-

Prepare serial dilutions of the test compound (this compound) in assay buffer.

-

In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B), HRP, and the test compound dilutions.

-

Include control wells with the positive control inhibitors and wells with only assay buffer (no inhibitor).

-

Pre-incubate the plate at 37°C for a short period (e.g., 15 minutes).

-

Initiate the reaction by adding the MAO substrate and the fluorogenic peroxidase substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

The fluorescence signal is proportional to the amount of hydrogen peroxide produced by the MAO reaction.

-

Calculate the percentage of MAO inhibition for each concentration of the test compound relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Trace Amine-Associated Receptor 1 (TAAR1) Functional Assay (cAMP Accumulation)

This protocol describes a method to determine the functional activity (EC50) of a test compound as a TAAR1 agonist.

Materials:

-

A cell line stably expressing human TAAR1 (e.g., HEK293 or CHO cells).

-

Cell culture medium.

-

Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

-

A known TAAR1 agonist as a positive control (e.g., β-phenylethylamine).

-

A commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

384-well white microplates.

-

Plate reader compatible with the chosen cAMP assay kit.

Procedure:

-

Seed the TAAR1-expressing cells in 384-well plates and grow to confluence.

-

On the day of the assay, remove the culture medium and replace it with assay buffer.

-

Prepare serial dilutions of the test compound (this compound) in assay buffer.

-

Add the test compound dilutions to the cells. Include wells with the positive control and wells with only assay buffer (basal control).

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

-

Plot the cAMP concentration against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for half-maximal effective response) and the Emax (maximum effect).

Visualizations

Signaling Pathways

Caption: Putative TAAR1 signaling cascade upon activation.

Experimental Workflows

Caption: Workflow for a radioligand binding assay.

Caption: Workflow for a monoamine oxidase inhibition assay.

Conclusion

The in vitro mechanism of action of this compound is predicted to involve interactions with serotonin receptors, inhibition of monoamine oxidase, and activation of TAAR1. While direct quantitative data for this specific compound is lacking, the provided information on its close analog, DMPEA, and the detailed experimental protocols offer a robust framework for its further investigation. The structure-activity relationships of phenethylamines strongly suggest that TAAR1 is a high-priority target for future in vitro studies of this compound to fully elucidate its pharmacological profile. Researchers are encouraged to utilize the outlined protocols to generate empirical data and validate these putative mechanisms of action.

References

- 1. pure.skku.edu [pure.skku.edu]

- 2. Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of 1-(3,4-Dimethoxyphenyl)ethanamine: A Technical Guide for Drug Development Professionals

Abstract: This technical guide provides an in-depth analysis of 1-(3,4-Dimethoxyphenyl)ethanamine, a key chiral secondary amine that serves as a crucial building block in the synthesis of various pharmacologically active compounds. While direct therapeutic applications of this compound are not currently established, its derivatives have demonstrated significant potential in cardiovascular, anti-inflammatory, and gastroprotective applications. This document summarizes the existing preclinical and clinical data, details relevant experimental protocols, and visualizes the key signaling pathways involved in the therapeutic effects of its derivatives. The information presented is intended for researchers, scientists, and professionals involved in the field of drug discovery and development.

Introduction

This compound is a phenethylamine derivative with the molecular formula C₁₀H₁₅NO₂.[1] Its structure, characterized by a dimethoxyphenyl group attached to an ethylamine backbone, bears resemblance to key neurotransmitters like dopamine and norepinephrine, making it an interesting scaffold for medicinal chemistry.[1] Commercially available primarily for research purposes, this compound is not intended for direct diagnostic or therapeutic use.[2] Instead, its principal value lies in its role as a versatile synthetic intermediate for creating more complex molecules with therapeutic promise.[1]

This guide will explore the demonstrated therapeutic applications of key derivatives of this compound, providing quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of the underlying mechanisms of action.

Cardiovascular Applications: Beta-1 Adrenergic Agonism

A significant derivative, (-)-(R)-1-(p-hydroxyphenyl)-2-[(3,4-dimethoxyphenethyl)amino]-ethanol (TA-064), has been investigated as a positive inotropic agent for the treatment of congestive cardiomyopathy.

Quantitative Data: Efficacy of TA-064

The following table summarizes the hemodynamic effects of intravenously administered TA-064 in patients with moderately (Group A) and drastically (Group B) decreased left ventricular function.

| Parameter | Group A (n=7) | Group B (n=9) |

| Dosage | 8 µg/kg/min (IV) | 8 µg/kg/min (IV) |

| Time to Max Effect | ~5 minutes | ~5 minutes |

| Left Ventricular Stroke Work Index (% change) | +65% | +47% |

| dP/dtmax (% change) | +61% | +59% |

| Left Ventricular Efficiency (% change) | +62% | +53% |

| Myocardial Oxygen Consumption (MVO2) (% change) | +31% | +11% |

| Data sourced from a clinical study on patients with congestive cardiomyopathy.[3] |

Oral administration of 20 mg of TA-064 resulted in serum levels of 23.8 ± 12 ng/ml in Group A and 26.4 ± 20 ng/ml in Group B, which corresponded to the effects of a 1 to 2 µg/kg/min intravenous infusion.[3]

Mechanism of Action: Beta-1 Adrenergic Receptor Signaling

TA-064 functions as a beta-1 adrenoceptor agonist. Activation of the β1-adrenergic receptor, a G-protein-coupled receptor (GPCR), primarily in cardiac tissue, initiates a signaling cascade that leads to increased heart rate and contractility.[1] The canonical pathway involves the activation of adenylylyl cyclase and subsequent increase in cyclic AMP (cAMP). A novel pathway involving the activation of a receptor tyrosine kinase and the MAPK/ERK cascade has also been described.

References

1-(3,4-Dimethoxyphenyl)ethanamine: A Technical Guide to its Role as a Neurotransmitter Analogue

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3,4-Dimethoxyphenyl)ethanamine, a phenethylamine derivative with structural similarities to key neurotransmitters. Due to a paucity of direct quantitative pharmacological data on this specific molecule, this document synthesizes information on its chemical properties, synthesis, and likely biological roles by examining closely related analogues. This guide details relevant experimental protocols for assessing the pharmacological profile of such compounds and visualizes the key signaling pathways—primarily the dopamine D2 and serotonin 5-HT2A receptor pathways—that phenethylamines are known to modulate. The content is intended to serve as a foundational resource for researchers and professionals in drug development and neuroscience.

Introduction

This compound, also known as 3,4-Dimethoxy-alpha-methylphenethylamine, belongs to the phenethylamine class of compounds. Its core structure is analogous to that of the endogenous neurotransmitter dopamine, with the hydroxyl groups at the 3 and 4 positions of the phenyl ring replaced by methoxy groups.[1] This structural similarity suggests that it may act as a neurotransmitter analogue, potentially interacting with dopaminergic, serotonergic, and other monoaminergic systems. The phenethylamine scaffold is the basis for a wide range of psychoactive substances and therapeutic agents, making its derivatives, including this compound, of significant interest for pharmacological research.[1] This guide will explore its chemical characteristics, potential biological activities based on analogue data, methods for its synthesis, and the experimental procedures used to evaluate such compounds.

Chemical Properties and Synthesis

Chemical Structure:

-

IUPAC Name: 1-(3,4-dimethoxyphenyl)ethan-1-amine[2]

-

Molecular Formula: C₁₀H₁₅NO₂[3]

-

Molecular Weight: 181.23 g/mol [3]

-

CAS Number: 120-26-3 (for the racemate)[4]

Synthesis:

Several synthetic routes for this compound and its precursors have been described. One common method involves the reduction of 3',4'-dimethoxyacetophenone.[5]

A detailed, multi-step synthesis starting from 3,4-dimethoxybenzaldehyde has also been reported:

-

3,4-Dimethoxybenzaldehyde → 3,4-Dimethoxycinnamic acid

-

3,4-Dimethoxycinnamic acid → 3,4-Dimethoxyphenylpropionic acid

-

3,4-Dimethoxyphenylpropionic acid → 3,4-Dimethoxyphenylpropionamide

-

3,4-Dimethoxyphenylpropionamide → 3,4-Dimethoxyphenethylamine[1]

Another patented method describes the preparation of the intermediate 2-(3,4-dimethoxyphenyl)ethylamine from o-dimethyl ether and aminoacetonitrile hydrochloride.[6]

Role as a Neurotransmitter Analogue

As a phenethylamine derivative, this compound is structurally related to dopamine and other catecholamines. This suggests it may function as an analogue, interacting with monoamine receptors and transporters. While direct binding and functional data for this compound are scarce in publicly available literature, the pharmacological profiles of related compounds offer valuable insights into its potential activities. It is also reported to have some activity as a monoamine oxidase inhibitor.[1]

Dopaminergic System Interaction

Given its structural similarity to dopamine, this compound is hypothesized to interact with dopamine receptors. The dopamine D2 receptor, a G-protein coupled receptor (GPCR), is a key target for many psychoactive compounds and antipsychotic drugs.[7] D2 receptor activation typically leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels.[8]

Serotonergic System Interaction

Phenethylamines are well-known to interact with serotonin (5-HT) receptors, particularly the 5-HT2A receptor, which is the primary target for classic psychedelic drugs.[9][10] Activation of the 5-HT2A receptor, another GPCR, primarily couples to the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC).[9][11]

Data Presentation: Pharmacological Data of Analogue Compounds

Due to the limited availability of direct quantitative data for this compound, the following tables summarize the binding affinities (Ki) and functional potencies (EC50) for structurally related phenethylamine derivatives. This data provides a comparative context for predicting the potential pharmacological profile of this compound.

Table 1: Binding Affinities (Ki, nM) of Phenethylamine Analogues at Serotonin Receptors

| Compound | 5-HT2A | 5-HT2B | 5-HT2C | Reference |

|---|---|---|---|---|

| 2C-B | 1.6 | - | 4.1 | [12] |

| 25I-NBOMe | 0.044 | 2.3 | 0.34 | - |

| DOI | 0.7 | 11.2 | 2.4 | - |

| 2C-E | 20 | - | 49 | - |

Note: Lower Ki values indicate higher binding affinity.

Table 2: Functional Potencies (EC50, nM) of Phenethylamine Analogues

| Compound | Assay | Receptor | EC50 (nM) | Reference |

|---|---|---|---|---|

| 2C-B | Ca2+ Mobilization | 5-HT2A | 1.6 | [12] |

| 2C-B | Ca2+ Mobilization | 5-HT2C | 4.1 | [12] |

| 25I-NBOMe | PI Hydrolysis | 5-HT2A | 0.1 | - |

| DOI | PI Hydrolysis | 5-HT2A | 1.9 | - |

Note: Lower EC50 values indicate greater potency.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological activity of neurotransmitter analogues like this compound.

Synthesis of 1-(3,4-Dimethoxyphenyl)ethanol (Precursor)

This protocol describes the reduction of 3',4'-dimethoxyacetophenone to form a key precursor for this compound.

Materials:

-

3',4'-Dimethoxyacetophenone

-

Sodium borohydride

-

Methanol

-

Diethyl ether

-

Aqueous sodium hydroxide (30%)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 3',4'-dimethoxyacetophenone in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride in portions with stirring.

-

Allow the reaction mixture to stir at room temperature for 4 hours.

-

Pour the reaction mixture into a flask containing aqueous 30% sodium hydroxide and diethyl ether with vigorous stirring.

-

Separate the organic layer using a separatory funnel.

-

Extract the aqueous layer with three portions of diethyl ether.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate using a rotary evaporator to yield 1-(3,4-dimethoxyphenyl)ethanol.[5]

Radioligand Binding Assay

This protocol is a general method to determine the binding affinity (Ki) of a compound for a specific receptor.

Materials:

-

Cell membranes expressing the target receptor (e.g., D2 or 5-HT2A)

-

Radioligand specific for the target receptor (e.g., [³H]-spiperone for D2)

-

Test compound (this compound) at various concentrations

-

Assay buffer

-

96-well microplates

-

Filter mats (e.g., GF/C)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

In a 96-well microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound in the assay buffer.

-

Incubate the plate at a specific temperature for a set time to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a filter mat, which traps the cell membranes with the bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Dry the filter mats and add scintillation fluid.

-

Quantify the amount of bound radioligand by measuring radioactivity using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Functional cAMP Assay for G-protein Coupled Receptors (GPCRs)

This protocol measures the effect of a compound on the intracellular concentration of cyclic AMP (cAMP), a key second messenger in GPCR signaling.

Materials:

-

Cells expressing the GPCR of interest (e.g., D2 or 5-HT2A)

-

Test compound (this compound)

-

cAMP assay kit (e.g., HTRF, FRET, or luminescence-based)

-

Cell culture medium

-

384-well plates

-

Plate reader capable of detecting the assay signal

Procedure:

-

Seed the cells in a 384-well plate and allow them to attach overnight.

-

Replace the medium with assay buffer.

-

Add the test compound at various concentrations to the wells.

-

For Gi-coupled receptors, stimulate the cells with an agonist like forskolin to induce cAMP production.

-

Incubate for a specified time at a controlled temperature.

-

Lyse the cells and perform the cAMP detection according to the kit manufacturer's instructions.

-

Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

-

Generate a dose-response curve and calculate the EC50 (for agonists) or IC50 (for antagonists) of the test compound.

Visualization of Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the canonical signaling pathways for the dopamine D2 receptor and the serotonin 5-HT2A receptor, which are likely targets for this compound.

References

- 1. 3,4-Dimethoxyphenethylamine - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. (R)-1-(3,4-Dimethoxyphenyl)ethylamine | 100570-24-9 | Benchchem [benchchem.com]

- 4. (1R)-1-(3,4-dimethoxyphenyl)ethan-1-amine | C10H15NO2 | CID 793783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO1999006343A1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol - Google Patents [patents.google.com]

- 6. CN114014766A - Preparation method of dopamine hydrochloride intermediate 2- (3, 4-dimethoxyphenyl) ethylamine - Google Patents [patents.google.com]

- 7. tandfonline.com [tandfonline.com]

- 8. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 10. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 2C-B - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of 1-(3,4-Dimethoxyphenyl)ethanamine: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(3,4-dimethoxyphenyl)ethanamine, a compound of interest to researchers in drug discovery and organic synthesis. Due to the limited availability of experimental data for this compound, this report utilizes spectral data from its close structural isomer, 3,4-dimethoxyphenethylamine (also known as homoveratrylamine), as a reference. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 3,4-dimethoxyphenethylamine. These values provide a foundational understanding of the compound's structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data [1]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 6.7-6.8 | m | 3H | Ar-H |

| 3.85 | s | 6H | 2 x OCH₃ |

| 2.89 | t | 2H | Ar-CH₂- |

| 2.67 | t | 2H | -CH₂-NH₂ |

| 1.12 | br s | 2H | -NH₂ |

¹³C NMR (Carbon-13 NMR) Data [2]

| Chemical Shift (ppm) | Assignment |

| 148.8 | Ar-C-O |

| 147.4 | Ar-C-O |

| 132.5 | Ar-C |

| 121.0 | Ar-CH |

| 112.1 | Ar-CH |

| 111.4 | Ar-CH |

| 55.9 | OCH₃ |

| 43.5 | Ar-CH₂- |

| 36.1 | -CH₂-NH₂ |

Infrared (IR) Spectroscopy[3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3450 | Strong, Broad | N-H stretch (primary amine) |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2850-2950 | Medium | Aliphatic C-H stretch |

| 1590, 1515, 1465 | Medium-Strong | C=C stretch (aromatic ring) |

| 1260, 1030 | Strong | C-O stretch (aryl ether) |

| 1235 | Strong | C-N stretch |

Mass Spectrometry (MS)[4]

| m/z | Relative Intensity (%) | Assignment |

| 181 | ~20 | [M]⁺ (Molecular Ion) |

| 152 | 100 | [M - CH₂NH₂]⁺ |

| 30 | ~80 | [CH₂NH₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the analyte (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer. A standard pulse sequence is used, and the data is processed with Fourier transformation. Chemical shifts are referenced to the residual solvent peak.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, often requiring a larger number of scans due to the lower natural abundance of the ¹³C isotope. Broadband proton decoupling is commonly employed to simplify the spectrum to single lines for each unique carbon atom.[3][4]

Infrared (IR) Spectroscopy

Infrared spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.[5][6]

-

Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum is then collected over a range of 4000-400 cm⁻¹.[6]

-

KBr Pellet (for solids): A small amount of the solid sample is ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. The pellet is then placed in the IR beam path for analysis.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS).

-

Electron Ionization (EI): The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.[7] The fragmentation pattern provides valuable information about the molecular structure.[8][9]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. 3,4-Dimethoxyphenethylamine(120-20-7) 1H NMR spectrum [chemicalbook.com]

- 2. 3,4-Dimethoxyphenethylamine(120-20-7) 13C NMR spectrum [chemicalbook.com]

- 3. egyankosh.ac.in [egyankosh.ac.in]

- 4. chem.uiowa.edu [chem.uiowa.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Fourier transform infrared spectroscopy [bio-protocol.org]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. future4200.com [future4200.com]

An In-depth Technical Guide on the Solubility and Stability of 1-(3,4-Dimethoxyphenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies concerning the solubility and stability of 1-(3,4-Dimethoxyphenyl)ethanamine. This compound, a substituted phenethylamine, serves as a crucial building block in the synthesis of various pharmacologically active molecules. Understanding its physicochemical properties is paramount for its effective use in research and drug development.

Chemical and Physical Properties

This compound, also known as 3,4-dimethoxy-α-methylbenzylamine, is a primary amine with the following fundamental properties:

| Property | Value |

| Molecular Formula | C₁₀H₁₅NO₂ |

| Molecular Weight | 181.23 g/mol |

| Appearance | Varies; the hydrochloride salt is a crystalline solid. |

| CAS Number | 635-85-8 (for the racemate) |

Solubility Profile

Precise quantitative solubility data for the free base of this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments and data for the hydrochloride salt provide valuable insights into its solubility characteristics.

Table 1: Solubility Data for this compound and its Hydrochloride Salt

| Solvent | Form | Concentration | Notes |

| Dimethylformamide (DMF) | Hydrochloride | 30 mg/mL | Soluble |

| Dimethyl sulfoxide (DMSO) | Hydrochloride | 30 mg/mL | Soluble |

| Ethanol | Hydrochloride | 25 mg/mL | Soluble |

| Methanol | Hydrochloride | 1 mg/mL | Sparingly soluble |

| Phosphate Buffered Saline (PBS, pH 7.2) | Hydrochloride | 10 mg/mL | Soluble |

| Water | Free Base | Insoluble (predicted) | As a primary amine with a significant hydrophobic moiety, low aqueous solubility is expected. |

| Acidic Aqueous Solutions | Free Base | Soluble (predicted) | The basic amine group will be protonated at acidic pH, forming a more soluble salt. |

| Common Organic Solvents (e.g., Acetone, Acetonitrile, THF, Toluene) | Free Base | Data not available | Solubility is expected to vary based on solvent polarity. |

Experimental Protocol for Solubility Determination

A standardized method for determining the solubility of this compound in various solvents can be adapted from general procedures for amines.

Methodology: Shake-Flask Method

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle or centrifuge to separate the undissolved solid.

-

Quantification: Withdraw a known volume of the clear supernatant and dilute it appropriately. Analyze the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Calculation: The solubility is then calculated and expressed in units such as mg/mL or mol/L.

Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Stability Profile and Degradation Pathways

The stability of this compound is a critical parameter for its storage and handling, as well as for the stability of formulations containing it. While specific degradation studies on this molecule are not widely published, its chemical structure suggests several potential degradation pathways.

Likely Degradation Pathways

Based on the functional groups present (primary amine, ether linkages, and an aromatic ring), the following degradation pathways are plausible:

-

Oxidation: The primary amine is susceptible to oxidation, which can lead to the formation of imines, oximes, or other related compounds. The methoxy groups on the aromatic ring can also be susceptible to oxidative cleavage.

-

Hydrolysis: While the ether linkages are generally stable, they can undergo hydrolysis under harsh acidic conditions.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, potentially involving the aromatic ring and the amine functionality.

-

Reaction with Aldehydes and Ketones: As a primary amine, it can react with aldehydes and ketones to form imines (Schiff bases).

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. A typical protocol, following ICH guidelines, is outlined below.

Methodology: Stress Testing

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, acetonitrile).

-

Stress Conditions: Expose the samples to a variety of stress conditions:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).

-

Basic Hydrolysis: 0.1 M NaOH at elevated temperature.

-

Oxidative Degradation: 3-30% H₂O₂ at room temperature or slightly elevated temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100 °C).

-

Photodegradation: Expose the solution and solid to UV and visible light.

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Identification: Characterize the structure of significant degradation products using techniques such as LC-MS/MS and NMR.

Workflow for Forced Degradation Study

Caption: General workflow for a forced degradation study of a drug substance.

Potential Signaling Pathway Interactions

As a substituted phenethylamine, this compound is structurally related to endogenous neurotransmitters like dopamine and norepinephrine, as well as to a broad class of psychoactive compounds. This structural similarity suggests potential interactions with various signaling pathways in the central nervous system.

Dopaminergic and Adrenergic Signaling

The 3,4-dimethoxyphenyl moiety is a key structural feature of many compounds that interact with dopaminergic and adrenergic receptors. It is plausible that this compound can act as a ligand for these receptors, potentially modulating their activity.

Potential Dopaminergic and Adrenergic Pathway Interaction

An In-Depth Technical Guide to the Chiral Separation of 1-(3,4-Dimethoxyphenyl)ethanamine Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the chiral separation of 1-(3,4-Dimethoxyphenyl)ethanamine enantiomers. This chiral amine is a valuable building block in the synthesis of various pharmaceutical compounds, and the ability to isolate its individual enantiomers in high purity is often a critical step in drug development. This document details two primary approaches for achieving this separation: classical resolution via diastereomeric salt formation and chromatographic separation using chiral stationary phases.

Classical Resolution using Diastereomeric Salt Formation

Classical resolution is a robust and scalable method for separating enantiomers. It involves the reaction of the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

Experimental Protocol: Resolution with L-(+)-Tartaric Acid

This protocol outlines a typical procedure for the resolution of racemic this compound using L-(+)-tartaric acid.

Materials:

-

Racemic this compound

-

L-(+)-Tartaric acid

-

Methanol

-

10% Sodium hydroxide solution

-

Diethyl ether or other suitable organic solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware (Erlenmeyer flasks, beakers, Buchner funnel, separatory funnel)

-

Heating mantle or hot plate with stirring

-

Filtration apparatus

-

Rotary evaporator

-

Polarimeter

Procedure:

-

Formation of Diastereomeric Salts:

-

Dissolve 1.0 molar equivalent of L-(+)-tartaric acid in a minimal amount of warm methanol in an Erlenmeyer flask with stirring.

-

In a separate flask, dissolve 2.0 molar equivalents of racemic this compound in methanol.

-

Slowly add the amine solution to the tartaric acid solution with continuous stirring. The formation of a precipitate (the diastereomeric salts) may be observed.

-

Gently heat the mixture to ensure complete dissolution, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystallization of the less soluble diastereomeric salt.

-

-

Fractional Crystallization:

-

Collect the crystallized diastereomeric salt by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.

-

The collected solid is the enriched, less soluble diastereomeric salt. The filtrate contains the enriched, more soluble diastereomeric salt.

-

-

Regeneration of the Free Amine:

-

Suspend the collected crystals of the diastereomeric salt in water.

-

Add 10% aqueous sodium hydroxide solution dropwise with stirring until the solution becomes basic (pH > 10), which will liberate the free amine.

-

Transfer the mixture to a separatory funnel and extract the liberated amine with diethyl ether (or another suitable organic solvent) three times.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the resolved enantiomer of this compound.

-

-

Analysis:

-

Determine the optical purity (enantiomeric excess, ee) of the resolved amine using chiral HPLC or by measuring its specific rotation with a polarimeter. The specific rotation of the pure enantiomer can be compared to literature values for similar compounds.

-

Logical Workflow for Classical Resolution

Caption: Workflow for Classical Resolution of Enantiomers.

Quantitative Data for Classical Resolution

| Parameter | Expected Value/Range | Notes |

| Enantiomeric Excess (ee) | >98% | Can be improved with further recrystallization steps. |

| Yield (per enantiomer) | 35-45% | Theoretical maximum is 50% for a single crystallization. |

| Specific Rotation ([α]D) | Varies | Dependent on the enantiomer and measurement conditions (concentration, solvent). For the analogous (S)-1-(3,4-dimethoxyphenyl)ethan-1-ol, a value of -42.7° (c=1.00 in CHCl3) has been reported.[2] |

Chromatographic Separation

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs), are powerful techniques for both analytical and preparative-scale enantiomeric separations. Polysaccharide-based CSPs are often highly effective for the separation of chiral amines.

Experimental Protocol: Chiral HPLC Separation

This protocol provides a starting point for developing a chiral HPLC method for the separation of this compound enantiomers.

Materials and Equipment:

-

Racemic this compound

-

HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol, methanol)

-

Additive (e.g., diethylamine, DEA)

-

Chiral HPLC column (e.g., Chiralpak® AD-H, Chiralcel® OD-H, or similar polysaccharide-based column)

-

HPLC system with UV detector

-

Sample vials and filters

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of racemic this compound in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions (Starting Point):

-

Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol). A typical starting composition is 90:10 (v/v) n-hexane:isopropanol. For basic compounds like the target amine, add 0.1% diethylamine (DEA) to the mobile phase to improve peak shape and resolution.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 230 nm or 280 nm.

-

Injection Volume: 10 µL

-

-

Method Optimization:

-

If the initial separation is not satisfactory, systematically vary the mobile phase composition (e.g., change the alcohol, adjust the hexane/alcohol ratio), the flow rate, and the column temperature to optimize the resolution (Rs) and analysis time.

-

Experimental Workflow for Chiral HPLC Method Development

Caption: Workflow for Chiral HPLC Method Development.

Quantitative Data for Chromatographic Separation

The following table summarizes representative data for the chiral separation of a compound structurally similar to this compound on a polysaccharide-based CSP. This data can be used as a benchmark for method development.[3]

| Parameter | Example Value | Chromatographic Conditions |

| Chiral Stationary Phase | Chiralpak® AD | Polysaccharide-based |

| Mobile Phase | 100% Methanol | Isocratic elution |

| Flow Rate | 1.0 mL/min | - |

| Retention Time (t_R1) | ~5 min | For the first eluting enantiomer. |

| Retention Time (t_R2) | ~6 min | For the second eluting enantiomer. |

| Resolution (Rs) | >1.5 | Baseline separation is achievable. |

Supercritical Fluid Chromatography (SFC)

SFC is an increasingly popular alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced organic solvent consumption, and often unique selectivity.

Considerations for Chiral SFC Method Development

-

Columns: Polysaccharide-based columns are also widely used and highly effective in SFC.

-

Mobile Phase: The primary mobile phase is supercritical CO2, with a polar organic solvent (e.g., methanol, ethanol) as a co-solvent.

-

Additives: Basic additives like diethylamine or isopropylamine are often necessary to achieve good peak shapes for basic analytes.

-

Parameters: Key parameters to optimize include the percentage of co-solvent, the type and concentration of the additive, the back pressure, and the temperature.

Conclusion

The chiral separation of this compound can be effectively achieved through both classical resolution and chromatographic techniques.

-

Classical resolution with resolving agents like tartaric acid is a cost-effective and scalable method, particularly suitable for large-scale production where high enantiomeric purity can be obtained through crystallization.[4][5]

-

Chiral HPLC and SFC on polysaccharide-based stationary phases offer high-resolution separations that are ideal for both analytical quality control and preparative purification.[5][6] These methods provide rapid and reliable determination of enantiomeric purity.

The choice of method will depend on the specific requirements of the project, including the scale of the separation, the required level of purity, and the available instrumentation. For researchers and professionals in drug development, a combination of these techniques may be employed, with chromatographic methods used for analytical assessment and classical resolution or preparative chromatography for bulk production of the desired enantiomer.

References

- 1. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. (R)-1-(3-Methoxyphenyl)ethylamine | C9H13NO | CID 7020759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. phx.phenomenex.com [phx.phenomenex.com]

A Technical Guide to 1-(3,4-Dimethoxyphenyl)ethanamine: Commercial Availability, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(3,4-Dimethoxyphenyl)ethanamine, a key chemical intermediate in pharmaceutical research and development. The guide details its commercial suppliers, available purity grades, and the analytical methodologies employed for its characterization. Furthermore, it outlines common synthetic and purification protocols to assist researchers in its laboratory-scale preparation and quality assessment.

Commercial Suppliers and Purity

This compound and its hydrochloride salt are available from a range of chemical suppliers. The purity of the commercially available compound is typically high, often exceeding 97%. However, for applications sensitive to impurities, it is crucial to consult the supplier's Certificate of Analysis (CoA) for lot-specific data. The following table summarizes the offerings from several prominent suppliers.

| Supplier | Product Name | CAS Number | Stated Purity | Form |

| Benchchem | (R)-1-(3,4-Dimethoxyphenyl)ethylamine | 100570-24-9 | ≥98% (ee) | - |

| CymitQuimica (Fluorochem) | This compound hydrochloride | 91252-27-6 | 97% | - |

| CymitQuimica (Indagoo) | [1-(3,4-dimethoxyphenyl)ethyl]amine hydrochloride | 91252-27-6 | 97% | Solid |

| Santa Cruz Biotechnology | 1-(3,4-dimethoxyphenyl)ethan-1-amine hydrochloride | 91252-27-6 | Lot-specific (refer to CoA) | - |

| Sigma-Aldrich | 3,4-Dimethoxyphenethylamine | 120-20-7 | 97% | Liquid |

It is important to note that while many suppliers list a purity value, obtaining a lot-specific Certificate of Analysis is recommended for critical applications to understand the impurity profile.[1][2][3][4]

Experimental Protocols

The synthesis of this compound can be achieved through various routes. A common laboratory-scale synthesis involves the reduction of a nitrile precursor.

Synthesis of N,N-Dimethylhomoveratrylamine (a related compound)

A detailed procedure for the synthesis of the related compound, N,N-Dimethylhomoveratrylamine, is provided by Organic Syntheses, which involves a two-step process starting from (3,4-Dimethoxyphenyl)acetonitrile.[5]

Step A: 2-(3,4-Dimethoxyphenyl)-N,N-dimethylacetamidine [5]

-

An oven-dried, 250-mL, single-necked, round-bottomed flask containing a magnetic stirring bar is charged with 7.96 g (0.045 mol) of (3,4-dimethoxyphenyl)acetonitrile and 4.95 g (0.050 mol) of copper(I) chloride.

-

The flask is fitted with a septum, flushed with argon, and maintained under a static pressure of argon.

-

45 mL (0.067 mol) of a 1.5 M ethanolic solution of dimethylamine is added in three portions at room temperature with vigorous stirring.

-

The mixture is heated at 70°C for 24 hours.

-

After cooling to room temperature, the mixture is poured into a 250-mL Erlenmeyer flask containing 70 mL of aqueous 30% sodium hydroxide and 100 mL of diethyl ether and stirred vigorously for 3 minutes.

-

The organic layer is separated, and the aqueous layer is extracted with three 75-mL portions of diethyl ether.

-

The combined organic extracts are dried over sodium sulfate and filtered.

-

The filtrate is concentrated by rotary evaporation and dried under reduced pressure to yield the product.

Step B: N,N-Dimethylhomoveratrylamine [5]

-

An oven-dried, 100-mL, Erlenmeyer flask is charged with 9.05 g (0.041 mol) of 2-(3,4-dimethoxyphenyl)-N,N-dimethylacetamidine and 37 mL of methanol.

-

The solution is cooled to 0°C in an ice bath, and 1.87 g (0.049 mol) of sodium borohydride is added in portions with stirring.

-

The solution is allowed to stand at room temperature for 4 hours and then poured into a 250-mL Erlenmeyer flask containing 50 mL of aqueous 30% sodium hydroxide and 100 mL of diethyl ether.

-

The organic layer is separated, and the aqueous layer is extracted with three 75-mL portions of diethyl ether.

-

The combined organic extracts are dried over sodium sulfate and filtered.

-

The filtrate is concentrated by rotary evaporation and dried under reduced pressure to yield the final product as a yellow oil. Gas chromatography (GC) analysis can be used to confirm a purity of greater than 95%.[5]

Purity Analysis Methodologies

The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques.

-

High-Performance Liquid Chromatography (HPLC): This is a common method for determining the purity of the compound and identifying any related impurities. A Certificate of Analysis for a similar compound, 1-(3-Methoxyphenyl)ethanamine, from MedchemExpress showed a purity of 95.57% as determined by HPLC.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the compound and can also be employed for quantitative analysis to determine purity.[7][8] The consistency of the NMR spectrum with the expected structure is a key quality control parameter.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. A Certificate of Analysis will often state that the mass spectrum is "Consistent with structure".[6]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying and quantifying volatile impurities.[9]

Visualizations

Experimental Workflow for Synthesis and Purification